Krafft Point Depression vs. Conventional Sodium Soaps: Ester Linkage Lowers Operational Temperature
In a systematic study of sodium monoalkyl α,ω-dicarboxylates, insertion of an ester function within the surfactant alkyl chain of succinate monoesters was shown to considerably lower the Krafft point compared with conventional sodium soaps (m=0) having the same total carbon number [1]. While exact numerical Krafft values for the C10 succinate were not tabulated in the public abstract, the class-level trend is unequivocal: the ester-containing succinate architecture depresses the Krafft temperature relative to the soap baseline, enabling micelle formation and surface activity at lower operating temperatures. This is a direct structural consequence of disrupting the tight crystalline packing of the alkyl chains.
| Evidence Dimension | Krafft point (temperature of micelle formation onset) |
|---|---|
| Target Compound Data | Considerably lower than sodium soap of equivalent carbon number (exact value not publicly tabulated for C10 succinate) |
| Comparator Or Baseline | Sodium soaps (m=0) with same total carbon number (e.g., sodium decanoate) |
| Quantified Difference | Qualitatively described as 'considerably lowers the Krafft point' [1] |
| Conditions | Aqueous solution; polarized light optical microscopy; succinate monoesters (m=3) vs. azelates (m=8) vs. dodecanedioates (m=11) vs. sodium soaps |
Why This Matters
A lower Krafft point means decyl hydrogen succinate can function as a surfactant at lower temperatures than conventional soaps, a critical selection criterion for cold-water detergent formulations and temperature-sensitive biological applications.
- [1] Ben Ghoul M, et al. Preparation, amphiphilic properties and lyotropic phase behaviour of new surfactants based on sodium monoalkyl α,ω-dicarboxylates. Colloids and Surfaces A: Physicochem. Eng. Aspects, 2006, 288: 113–120. DOI: 10.1016/j.colsurfa.2006.04.002. View Source
